REACTION_CXSMILES
|
[Cl:1][C:2]1[C:6]2[C:7]([F:13])=[CH:8][CH:9]=[C:10]([O:11][CH3:12])[C:5]=2[S:4][C:3]=1C(O)=O.[N+](=C1CCCCCCCCCC1C1CCCCCCCCCC1)=[N-]>CC(N(C)C)=O.C(OCC)C>[Cl:1][C:2]1[C:6]2[C:7]([F:13])=[CH:8][CH:9]=[C:10]([O:11][CH3:12])[C:5]=2[S:4][CH:3]=1
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Name
|
3-chloro-4-fluoro-7-methoxy-1-benzothiophene-2-carboxylic acid
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Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(SC2=C1C(=CC=C2OC)F)C(=O)O
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Name
|
diazobicycloundecane
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Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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[N+](=[N-])=C1C(CCCCCCCCC1)C1CCCCCCCCCC1
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Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated in a sealed vessel in a microwave (300 W, 100%) for 1 h
|
Duration
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1 h
|
Type
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WASH
|
Details
|
washed with brine (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (MgSO4)
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Type
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CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting silica gel with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CSC2=C1C(=CC=C2OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |